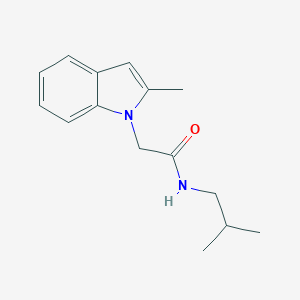

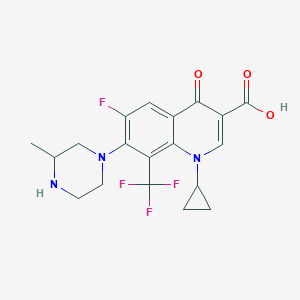

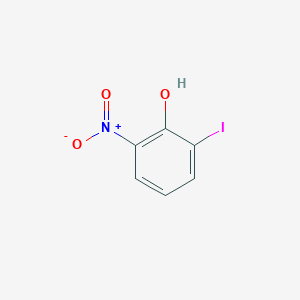

![molecular formula C6H6N2O2S B171296 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid CAS No. 1286753-94-3](/img/structure/B171296.png)

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important in the world of chemistry due to their aromaticity, which allows for many reactive positions where various reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Molecular Structure Analysis

Thiazoles have a unique structure that includes a five-member aromatic ring with a general formula of C3H3NS. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are versatile entities in actions and reactions. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The specific chemical reactions involving “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” are not detailed in the available literature.科学的研究の応用

-

Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines

- Scientific Field : Organic Chemistry .

- Application Summary : This research involves the synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines . These compounds are important scaffolds present in many synthetic drugs .

- Methods of Application : The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF .

- Results : The reaction gives 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

-

Synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Green synthesis of highly functionalized heterocyclic bearing pyrazole

- Scientific Field : Green Chemistry .

- Application Summary : This research involves the green synthesis (microwave-assisted and grinding techniques) of new derivatives of heterocyclic bearing pyrazole moiety .

- Methods of Application : The synthesis involves microwave-assisted and grinding techniques .

- Results : 4,6-Diamino-1,3-diphenyl-1 H -pyrazolo [3,4- b ]pyridine-5-carbonitrile shows high anti-cancer activity against both HepG2 and HCT-116 .

-

Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Thiazoles: having diverse biological activities

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Methods of Application : Thiazoles are synthesized through various chemical reactions .

- Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

- Scientific Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .

- Results : These new molecules are being studied for their potential in cancer treatment .

-

Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Scientific Field : Heterocyclic Chemistry .

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

-

Thiazoles: having diverse biological activities

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Methods of Application : Thiazoles are synthesized through various chemical reactions .

- Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

- Scientific Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .

- Results : These new molecules are being studied for their potential in cancer treatment .

将来の方向性

Thiazoles are significant in the increasing chemical world of compounds showing notable pharmacological actions . They are present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The future directions for “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” could involve further exploration of its potential therapeutic applications.

特性

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUZEOOLVTXZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

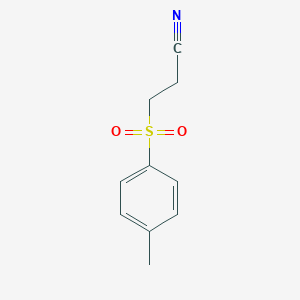

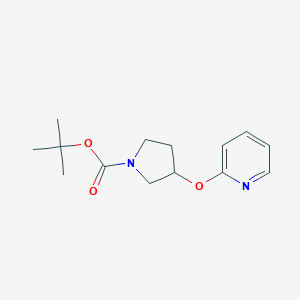

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

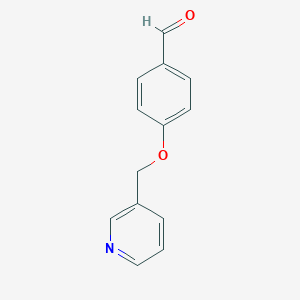

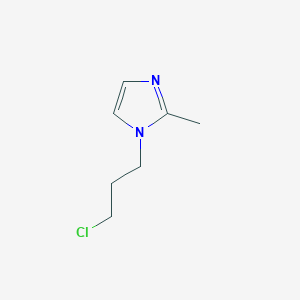

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)

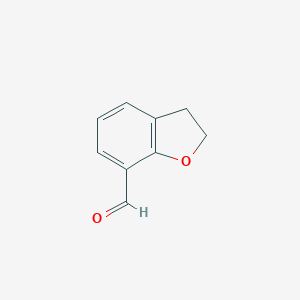

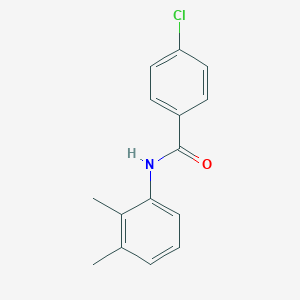

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)